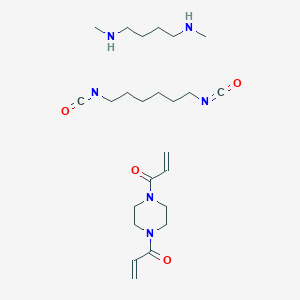
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2LL Poly(amido-amine)-polyurethane copolymer is a novel class of copolymer that combines the unique properties of poly(amido-amine) dendrimers and polyurethane. This compound is characterized by its highly branched, tree-like structure, which provides a large number of functional groups on the surface. These functional groups can be tailored for specific applications, making the copolymer highly versatile in various fields such as drug delivery, tissue engineering, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2LL Poly(amido-amine)-polyurethane copolymer typically involves a two-step process. The first step is the synthesis of poly(amido-amine) dendrimers, which are prepared using a divergent method starting from a core molecule such as ethylene diamine. This involves alternating reactions of Michael addition and amidation to build up the dendrimer structure layer by layer .
In the second step, the poly(amido-amine) dendrimers are reacted with diisocyanates to form the polyurethane segments. This reaction is typically carried out under anhydrous conditions to prevent the formation of urea linkages, which can occur if water is present .
Industrial Production Methods
Industrial production of N2LL Poly(amido-amine)-polyurethane copolymer involves scaling up the synthetic routes described above. This requires precise control of reaction conditions to ensure the consistency and quality of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
N2LL Poly(amido-amine)-polyurethane copolymer can undergo various chemical reactions, including:
Oxidation: The amine groups in the poly(amido-amine) segments can be oxidized to form nitroso or nitro groups.
Reduction: The polyurethane segments can be reduced to form amine groups.
Substitution: The functional groups on the surface of the dendrimers can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and carboxylates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can lead to the formation of nitroso or nitro derivatives, while reduction of the polyurethane segments can yield amine-functionalized copolymers .
Applications De Recherche Scientifique
N2LL Poly(amido-amine)-polyurethane copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the synthesis of complex molecules.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its ability to encapsulate and release therapeutic agents in a controlled manner.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mécanisme D'action
The mechanism by which N2LL Poly(amido-amine)-polyurethane copolymer exerts its effects is largely dependent on its structure. The highly branched dendrimer segments provide a large surface area for interactions with other molecules, while the polyurethane segments contribute to the copolymer’s mechanical strength and flexibility. The functional groups on the surface of the dendrimers can interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
N2LL Poly(amido-amine)-polyurethane copolymer is unique in its combination of poly(amido-amine) dendrimers and polyurethane. Similar compounds include:
Poly(amido-amine) dendrimers: These are highly branched polymers with a similar structure but lack the polyurethane segments, which limits their mechanical properties.
In comparison, N2LL Poly(amido-amine)-polyurethane copolymer offers a unique combination of properties that make it highly suitable for a wide range of applications .
Propriétés
Numéro CAS |
123098-01-1 |
|---|---|
Formule moléculaire |
C24H42N6O4 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14N2O2.C8H12N2O2.C6H16N2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2;11-7-9-5-3-1-2-4-6-10-8-12;1-7-5-3-4-6-8-2/h3-4H,1-2,5-8H2;1-6H2;7-8H,3-6H2,1-2H3 |
Clé InChI |
RJNVERYCEQMSDK-UHFFFAOYSA-N |
SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
SMILES canonique |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
Synonymes |
N2LL poly(amido-amine)-polyurethane copolymer PUPA copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















